(S)-2-Amino-6-methoxyhexanoic acid
Description
(S)-2-Amino-6-methoxyhexanoic acid is a non-proteinogenic amino acid characterized by a methoxy (-OCH₃) group at the 6th carbon position of its hexanoic acid backbone. The methoxy group likely enhances lipophilicity compared to hydroxylated analogs, influencing solubility and reactivity .
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-methoxyhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-11-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
IWFJEBFFMZRRQR-LURJTMIESA-N |
Isomeric SMILES |
COCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCCCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-methoxyhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Introduction of Amino Group: The amino group is introduced at the second carbon through a series of reactions, often involving the use of protecting groups to ensure selective functionalization.
Methoxylation: The methoxy group is introduced at the sixth carbon, usually through a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-6-methoxyhexanoic acid may involve:
Large-Scale Synthesis: Utilizing bulk chemicals and optimized reaction conditions to ensure high yield and purity.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hexanoic acid derivatives.
Scientific Research Applications
(2S)-2-amino-6-methoxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-methoxyhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the amino and methoxy groups.
Pathways: Participates in metabolic pathways where it can be converted into other bioactive compounds.
Effects: Modulates biochemical processes through its interactions with enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (S)-2-Amino-6-methoxyhexanoic acid with four structurally related compounds, highlighting key differences in functional groups and molecular properties.
*Hypothetical value based on analog calculations.
Polarity and Solubility
- (S)-2-Amino-6-hydroxyhexanoic acid: The hydroxyl group at C6 increases polarity, making it more water-soluble than methoxy analogs. This property is advantageous in aqueous biochemical systems .
- (S)-2-FMOCNH-6-(dimethylamino)hexanoic acid: The FMOC group and dimethylamino substituent increase lipophilicity, favoring organic-phase reactions in solid-phase peptide synthesis .
Reactivity and Stability
- The oxo group in (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride introduces keto-enol tautomerism, enabling participation in condensation or nucleophilic addition reactions .
- Methoxy groups are chemically stable under basic conditions compared to hydroxyl groups, which may undergo esterification or oxidation .
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